3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
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Overview
Description
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.27868 g/mol . It is characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of o-toluidine with phosgene to form the corresponding isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
o-Toluidine+Phosgene→3-(o-Isocyanatobenzyl)-o-tolyl isocyanate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene safely. The process includes steps such as purification and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form urethanes.
Catalysts: Often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the benzyl and tolyl groups.
Toluene diisocyanate: Contains two isocyanate groups but differs in the arrangement of the aromatic ring.
Uniqueness
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to the presence of both benzyl and tolyl groups, which confer distinct reactivity and properties compared to other isocyanates .
Properties
CAS No. |
94166-36-6 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-isocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h2-8H,9H2,1H3 |
InChI Key |
AYEGYNYLXCZWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)CC2=CC=CC=C2N=C=O |
Origin of Product |
United States |
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